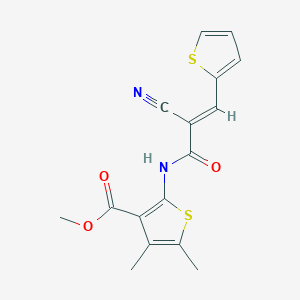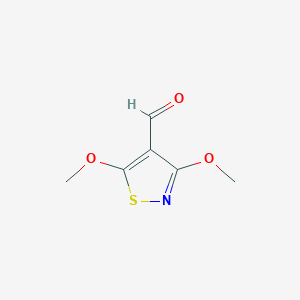![molecular formula C6H5ClN4O3 B2521244 7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride CAS No. 2230802-87-4](/img/structure/B2521244.png)
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride" is a derivative of triazolopyrimidine, a heterocyclic compound that has garnered interest due to its potential biological activity. The core structure of triazolopyrimidine is known to be a versatile scaffold for the synthesis of various compounds with potential antimicrobial properties and other biological activities .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives often involves the condensation of aminoazoles with other compounds such as acetoacetic ester and aldehydes, as demonstrated in the three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines . Additionally, the reaction of 7-aminotriazolopyridines with organotin(IV) hydroxides or oxides in refluxing methanol has been used to create triorganotin(IV) complexes with antimicrobial activity . Furthermore, regioselective synthesis methods have been developed to create 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the tunability of the triazolopyrimidine core .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives has been elucidated using various spectroscopic techniques, including 1H, 13C NMR, and Mass Spectroscopy . X-ray crystallography has also been employed to determine the structure of triorganotin(IV) complexes, revealing a trigonal bipyramidal structure with organic groups on the equatorial plane and axial positions occupied by ligand molecules . The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported in different crystal environments, providing insights into the possible biological activity of its coordination compounds .
Chemical Reactions Analysis
Triazolopyrimidine derivatives undergo various chemical reactions, including substitution reactions that yield hydroxyalkylpyridines and brominated pyridines . Cyclocondensation reactions have been used to create new compounds, such as the reaction of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine or hydrazine . Additionally, selective quaternization and oxidative aromatization reactions have been observed when 2-amino substituted triazolopyrimidines are heated with α-bromoketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the solvate exhibits a layered structural arrangement through hydrogen-bonding interactions, while the monohydrate displays a network of intermolecular hydrogen bonds and weak π-π stacking interactions, leading to different supramolecular architectures . The regioselectivity of N-alkylation of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives is tunable by the carboxy function, affecting the physical properties of the resulting compounds . The biological activity of some triazolopyrimidine derivatives has been tested, although not all compounds showed activity .
Wissenschaftliche Forschungsanwendungen
Nucleophilic Rearrangements : Potapov et al. (2012) describe nucleophilic rearrangements involving azolopyrimidines. They found that the alkaline hydrolysis reaction of certain esters results in the formation of 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidines rather than the expected carboxylic acids. This study highlights a novel rearrangement in the pyrimidine ring, indicating potential applications in synthetic chemistry and materials science (Potapov et al., 2012).
Ring-Chain Isomerism : Pryadeina et al. (2008) found that certain ethyl carboxylates of 7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine are subject to ring-chain isomerism. This isomerism depends on the solvent and the substituent's length, suggesting potential applications in developing new molecular structures and materials (Pryadeina et al., 2008).
Synthetic Applications : Divate and Dhongade-Desai (2014) synthesized derivatives of [1,2,4]triazolo[4,3a]pyrimidine using a microwave-assisted one-pot protocol, demonstrating the efficiency of this method. This suggests potential use in pharmaceuticals and organic synthesis (Divate & Dhongade-Desai, 2014).
Crystal Structure Analysis : Canfora et al. (2010) analyzed the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments. This study provides insights into the potential biological activity of coordination compounds, which could be useful in drug development and materials science (Canfora et al., 2010).
Wirkmechanismus
Target of action
[1,2,4]triazolo[1,5-a]pyrimidines have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Mode of action
[1,2,4]triazolo[1,5-a]pyrimidines are known to interact with various biological targets, leading to their diverse biological activities .
Biochemical pathways
Given the wide range of biological activities of [1,2,4]triazolo[1,5-a]pyrimidines, it is likely that they affect multiple biochemical pathways .
Eigenschaften
IUPAC Name |
7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3.ClH/c11-4-3(5(12)13)1-7-6-8-2-9-10(4)6;/h1-2H,(H,12,13)(H,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMQNXWXXGURSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2521161.png)

![2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2521165.png)

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2521168.png)
![2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2521169.png)
![3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2521171.png)
![2-(2-Methoxyphenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2521173.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2521176.png)
![N-(2-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2521179.png)


